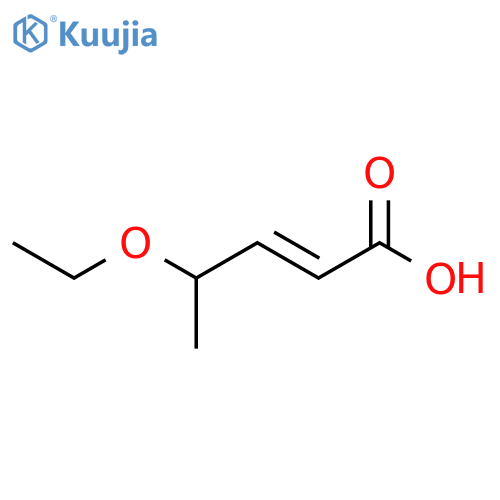

Cas no 2229686-16-0 (4-ethoxypent-2-enoic acid)

4-ethoxypent-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 4-ethoxypent-2-enoic acid

- 2229686-16-0

- SCHEMBL23829953

- EN300-1795392

-

- インチ: 1S/C7H12O3/c1-3-10-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+

- InChIKey: HOVBAPYDXDHLNN-SNAWJCMRSA-N

- ほほえんだ: O(CC)C(/C=C/C(=O)O)C

計算された属性

- せいみつぶんしりょう: 144.078644241g/mol

- どういたいしつりょう: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 46.5Ų

4-ethoxypent-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1795392-0.5g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 0.5g |

$836.0 | 2023-09-19 | ||

| Enamine | EN300-1795392-10.0g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 10g |

$3746.0 | 2023-05-26 | ||

| Enamine | EN300-1795392-5.0g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 5g |

$2525.0 | 2023-05-26 | ||

| Enamine | EN300-1795392-0.25g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 0.25g |

$801.0 | 2023-09-19 | ||

| Enamine | EN300-1795392-0.1g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 0.1g |

$767.0 | 2023-09-19 | ||

| Enamine | EN300-1795392-10g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 10g |

$3746.0 | 2023-09-19 | ||

| Enamine | EN300-1795392-1g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 1g |

$871.0 | 2023-09-19 | ||

| Enamine | EN300-1795392-5g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 5g |

$2525.0 | 2023-09-19 | ||

| Enamine | EN300-1795392-1.0g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 1g |

$871.0 | 2023-05-26 | ||

| Enamine | EN300-1795392-2.5g |

4-ethoxypent-2-enoic acid |

2229686-16-0 | 2.5g |

$1707.0 | 2023-09-19 |

4-ethoxypent-2-enoic acid 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

4-ethoxypent-2-enoic acidに関する追加情報

Introduction to 4-Ethoxypent-2-enoic Acid (CAS No. 2229686-16-0)

4-Ethoxypent-2-enoic acid (CAS No. 2229686-16-0) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound, characterized by its distinct chemical structure and properties, offers a promising avenue for researchers and industry professionals alike.

The chemical structure of 4-ethoxypent-2-enoic acid is defined by its molecular formula C7H12O3. It consists of a seven-carbon backbone with an ethoxy group attached to the fourth carbon and a carboxylic acid group at the fifth carbon. The presence of the double bond between the second and third carbons adds to its reactivity and versatility in chemical reactions.

In the realm of pharmaceutical research, 4-ethoxypent-2-enoic acid has shown potential as a precursor for the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting various diseases, including inflammatory conditions and metabolic disorders. The compound's ability to modulate specific biological pathways makes it a valuable candidate for further investigation.

One notable study published in the Journal of Medicinal Chemistry highlighted the role of 4-ethoxypent-2-enoic acid in the synthesis of anti-inflammatory agents. Researchers found that derivatives of this compound exhibited significant anti-inflammatory activity in both in vitro and in vivo models. These findings suggest that 4-ethoxypent-2-enoic acid could serve as a lead compound for the development of new therapeutic agents.

Beyond its pharmaceutical applications, 4-ethoxypent-2-enoic acid has also been investigated for its potential use in materials science. Its unique chemical structure and reactivity make it suitable for the synthesis of advanced materials with tailored properties. For instance, researchers at the University of California, Berkeley, have explored the use of this compound in the development of functional polymers with enhanced mechanical and thermal stability.

In the context of chemical synthesis, 4-ethoxypent-2-enoic acid serves as a versatile building block for the creation of complex molecules. Its reactivity with various functional groups allows chemists to design and synthesize compounds with specific functionalities. This property is particularly useful in organic synthesis, where precise control over molecular structure is crucial.

The environmental impact of chemicals is an important consideration in modern research. Studies have shown that 4-ethoxypent-2-enoic acid exhibits low toxicity and environmental persistence, making it a safer alternative to some traditional chemicals used in industrial processes. This characteristic aligns with the growing demand for sustainable and eco-friendly materials.

In conclusion, 4-ethoxypent-2-enoic acid (CAS No. 2229686-16-0) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new possibilities, this compound is poised to play a significant role in advancing various scientific fields.

2229686-16-0 (4-ethoxypent-2-enoic acid) 関連製品

- 2229572-50-1(5-(5-methoxypyridin-3-yl)-1,2-oxazol-4-amine)

- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)

- 1806766-28-8(2-(Bromomethyl)-3-(difluoromethyl)-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 441292-10-0(2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine)

- 2098053-11-1(1-(2-Azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole)

- 721884-81-7((1S,3S)-3-aminocyclohexanol)

- 2248357-60-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

- 289718-16-7(2-(3,4-Dimethylphenoxy)benzaldehyde)

- 2227915-01-5((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine)

- 1198284-95-5(4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)